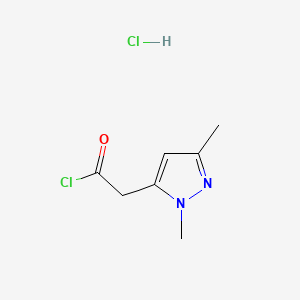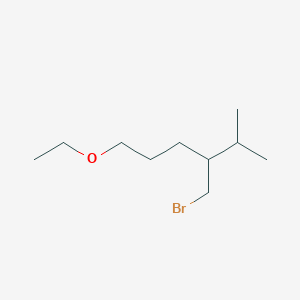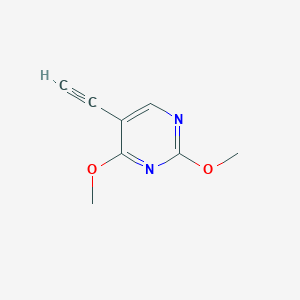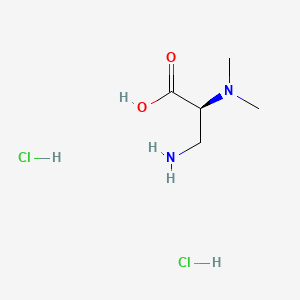
(2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is a derivative of amino acids and is known for its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride typically involves the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-amino-3-(dimethylamino)propanoic acid
- (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrate hydrochloride
Uniqueness
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Propiedades
Fórmula molecular |
C5H14Cl2N2O2 |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-(dimethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)4(3-6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 |
Clave InChI |
WYIDQUNSQNODLQ-FHNDMYTFSA-N |
SMILES isomérico |
CN(C)[C@@H](CN)C(=O)O.Cl.Cl |
SMILES canónico |
CN(C)C(CN)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


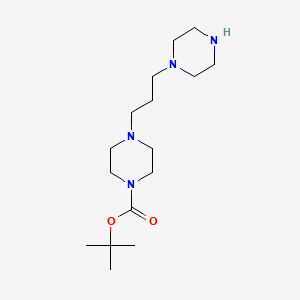
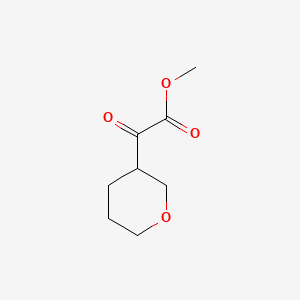
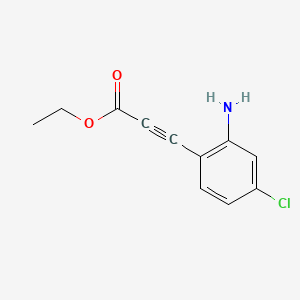

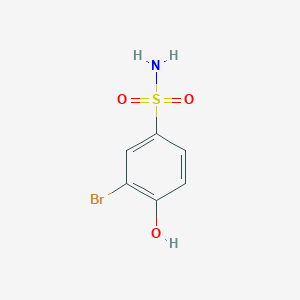
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
amino}-3-oxopentanoate](/img/structure/B13548102.png)
